HPMP-5-azaC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

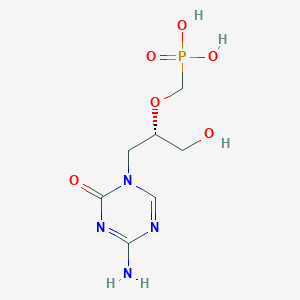

HPMP-5-azaC, also known as this compound, is a useful research compound. Its molecular formula is C7H13N4O6P and its molecular weight is 280.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiviral Applications

1.1 Mechanism of Action

HPMP-5-azaC functions primarily as an acyclic nucleoside phosphonate that exhibits potent antiviral activity. Its mechanism involves inhibition of viral replication by interfering with viral DNA polymerases, making it effective against several viruses, including cytomegalovirus and polyomaviruses . The compound has shown promise in inhibiting murine gammaherpesvirus replication, indicating its potential utility against herpesviruses .

1.2 Efficacy Against Specific Viruses

Research indicates that this compound has demonstrated significant antiviral activity against various strains of polyomaviruses and herpesviruses. In a study, this compound exhibited antipolyomavirus potencies comparable to existing antiviral agents, with selectivity indices indicating a favorable therapeutic profile . Additionally, the compound's cyclic form has been noted for comparable efficacy against Epstein-Barr virus in laboratory settings .

Oncological Applications

2.1 Role in Myelodysplastic Syndromes

this compound is closely related to 5-azacytidine, which is approved for treating myelodysplastic syndromes (MDS) and certain leukemias. The compound promotes DNA hypomethylation, leading to gene reactivation that can induce differentiation or apoptosis in malignant cells . Clinical studies have shown that 5-azacytidine can improve survival rates and quality of life for patients with high-risk MDS .

2.2 Immunomodulatory Effects

this compound also exhibits immunomodulatory properties, particularly in T-cell function. Studies have demonstrated that it can inhibit T-cell proliferation and activation, which may be beneficial in preventing graft-versus-host disease in transplant settings . The compound's ability to modulate immune responses presents a dual role in both treating malignancies and enhancing transplant outcomes.

Case Studies and Research Findings

化学反応の分析

Hydrolytic Decomposition

HPMP-5-azaC, a 5-azacytosine acyclic nucleoside phosphonate, undergoes hydrolytic decomposition, producing carbamoylguanidine derivatives . The decomposition of this compound involves a formyl derivative, which is formed through an intramolecular transformylation reaction .

Chemical Stability and Prodrugs

The chemical stability of the 5-azacytosine moiety in the HPMP series increases in the following order: this compound < cyclic this compound < this compound esters . N(4)-acylation has a destabilizing effect on 5-azacytosine derivatives, but this can be offset by esterification of the phosphonate group . The N(4)-behenoyl derivative of the hexadecyloxyethyl ester of cyclic this compound demonstrates the best chemical stability .

Transformation to 5,6-dihydro Derivative

FPMP-5-azaC can be transformed into its corresponding 5,6-dihydro derivative via catalytic hydrogenation, followed by deprotection of ester groups using bromotrimethylsilane .

Immunomodulatory Effect of 5-azaC

5-azaC, a DNA-hypomethylating agent, affects T-cell activation, proliferation, and secretion of proinflammatory cytokines . It increases the expression of FOXP3 and inhibits T-cell activation . A longer exposure to the drug induces epigenetic modifications, driving T-cell differentiation toward a regulatory phenotype .

Reaction with Sodium Hydroxide and Carbon Dioxide

While not a direct reaction of this compound, the reaction of carbon dioxide with sodium hydroxide is relevant in the context of chemical reactions involving similar compounds . When carbon dioxide is dissolved in an aqueous solution of sodium hydroxide, it yields aqueous sodium carbonate and liquid water :

CO2(aq)+2NaOH(aq)⟶Na2CO3(aq)+H2O(l)

Double Displacement Reactions

Double displacement reactions, exemplified by the reaction of NaCl with AgNO3, highlight the formation of new compounds through the exchange of ions :

NaCl(aq)+AgNO3(aq)⟶AgCl(s)+NaNO3(aq)

Antiviral Activity

This compound has demonstrated antiviral activity against polyomaviruses, similar to that of HPMPC . It also shows potent and selective activity against all DNA viruses . The prodrug form, hexadecyloxyethyl ester of cyclic this compound, exhibits high anti-DNA virus activity .

特性

分子式 |

C7H13N4O6P |

|---|---|

分子量 |

280.18 g/mol |

IUPAC名 |

[(2S)-1-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C7H13N4O6P/c8-6-9-3-11(7(13)10-6)1-5(2-12)17-4-18(14,15)16/h3,5,12H,1-2,4H2,(H2,8,10,13)(H2,14,15,16)/t5-/m0/s1 |

InChIキー |

JEYKGEGRFZIHCQ-YFKPBYRVSA-N |

異性体SMILES |

C1=NC(=NC(=O)N1C[C@@H](CO)OCP(=O)(O)O)N |

正規SMILES |

C1=NC(=NC(=O)N1CC(CO)OCP(=O)(O)O)N |

同義語 |

HPMP-5-azaC N-(5-((2-(2-(hexadecyloxy)ethoxy)-2-oxido-1,4,2-dioxaphosphinan-5-yl)methyl)-4-oxo-4,5-dihydro-1,3,5-triazin-2-yl)docosanamide |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。